molecular formula C13H16O4 B018616 Ethyl 4-methoxy-3,5-dimethylbenzoylformate CAS No. 107642-57-9

Ethyl 4-methoxy-3,5-dimethylbenzoylformate

Cat. No. B018616
CAS RN: 107642-57-9
M. Wt: 236.26 g/mol
InChI Key: GSOLYJCSFYLVCS-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3,5-dimethylbenzoylformate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methoxy-3,5-dimethylbenzoylformate consists of 13 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3 .

Scientific Research Applications

Proteomics Research

Ethyl 4-methoxy-3,5-dimethylbenzoylformate: is utilized in proteomics research for the study of protein expression and function. This compound can be used to modify proteins or peptides to study their structure-activity relationships. It is particularly useful in labeling experiments where the compound’s reactivity with amino acids, such as lysine or arginine, can be exploited to introduce reporter groups or cross-linkers .

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-3,5-dimethylbenzoylformate is not clearly defined as it is primarily used for research purposes .

Safety and Hazards

The safety data sheet (SDS) for Ethyl 4-methoxy-3,5-dimethylbenzoylformate can be viewed and downloaded for free at Echemi.com . It’s important to refer to the SDS for handling and safety information.

Future Directions

As Ethyl 4-methoxy-3,5-dimethylbenzoylformate is used for proteomics research , future directions may include further exploration of its potential applications in this field.

properties

IUPAC Name

ethyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-17-13(15)11(14)10-6-8(2)12(16-4)9(3)7-10/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLYJCSFYLVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374534
Record name Ethyl 4-methoxy-3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-3,5-dimethylbenzoylformate

CAS RN

107642-57-9
Record name Ethyl 4-methoxy-3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107642-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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